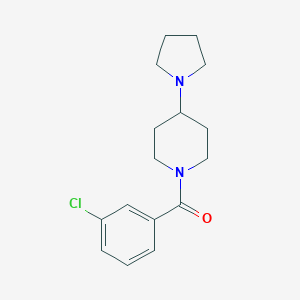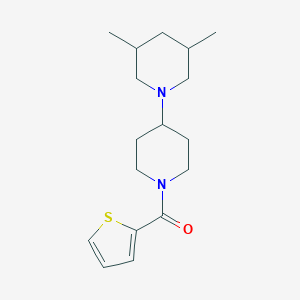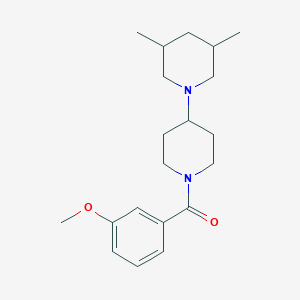![molecular formula C23H28FN3O2 B247195 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine is a chemical compound that has been widely used in scientific research for its pharmacological properties. It is a piperazine derivative that has been synthesized through a complex chemical process. This compound is known to have a wide range of applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various disorders.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine is complex and not fully understood. It is known to act as a partial agonist at 5-HT1A receptors, which are involved in the regulation of mood and anxiety. It also has affinity for other receptors, including 5-HT2A, 5-HT2C, DA D2, and α1-adrenergic receptors. The precise mechanism of action of this compound is still under investigation, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine are diverse and depend on the specific receptors it interacts with in the central nervous system. It has been shown to have anxiolytic and antidepressant effects, likely through its partial agonist activity at 5-HT1A receptors. It also has antipsychotic properties, possibly through its antagonism at 5-HT2A and DA D2 receptors. This compound has also been shown to improve cognitive function in animal models, possibly through its activity at α1-adrenergic receptors.
実験室実験の利点と制限
The advantages of using 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine in lab experiments include its potent pharmacological properties, which make it a valuable tool for investigating the role of various receptors in the central nervous system. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of this compound include its complex mechanism of action, which makes it difficult to interpret the results of experiments. It also has potential side effects, such as sedation and hypotension, which may confound experimental results.
将来の方向性
There are several future directions for research on 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine. One area of interest is the development of drugs that target specific receptors in the central nervous system, based on the pharmacological properties of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various disorders, such as anxiety, depression, and schizophrenia. Additionally, further research is needed to elucidate the precise mechanism of action of this compound, which may lead to the development of more effective drugs with fewer side effects.
合成法
The synthesis method of 1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine involves a series of chemical reactions. It is synthesized through the reaction of 1-(2-fluorophenyl)piperazine with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-piperidone to form the final product. The purity of the compound is typically assessed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine has been extensively used in scientific research for its pharmacological properties. It has been shown to have a potent affinity for several receptors in the central nervous system, including serotonin (5-HT) receptors, dopamine (DA) receptors, and adrenergic receptors. This compound has been used to investigate the role of these receptors in various physiological processes, such as mood regulation, cognitive function, and motor control.
特性
製品名 |
1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine |
|---|---|
分子式 |
C23H28FN3O2 |
分子量 |
397.5 g/mol |
IUPAC名 |
1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C23H28FN3O2/c24-21-8-4-5-9-22(21)26-16-14-25(15-17-26)19-10-12-27(13-11-19)23(28)18-29-20-6-2-1-3-7-20/h1-9,19H,10-18H2 |
InChIキー |
LDOBYUDYZWKIBY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)COC4=CC=CC=C4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)COC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)


![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)